(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Chiral purity Vendor certification Quality control

Histidine's pH-dependent ionization (pKa ~6.9) often confounds SAR interpretation in peptide leads. This enantiopure L-amino acid replaces histidine with a 1-methyl-1H-pyrazol-3-yl side chain that drops the conjugate acid pKa to ~2.5-eliminating protonation at physiological pH while preserving steric bulk. • Decouples steric fit from acid-base catalysis in enzyme active sites • Validated in TRH analog studies; retained activity without imidazole protonation • ≥98% purity, single enantiomer (S), white to off-white solid • Supplied with full QC documentation for reproducible SAR studies

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B13259871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CC(C(=O)O)N
InChIInChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m0/s1
InChIKeyANKMBGGGKCTTGK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic Acid: Peptide Bioisostere Building Block


(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid (CAS 1161002-10-3) is an enantiopure, methyl‑substituted pyrazol‑3‑yl‑L‑alanine derivative with molecular formula C₇H₁₁N₃O₂ and molecular weight 169.18 g·mol⁻¹ . It is supplied as a white to off‑white solid with a certified purity of ≥97 % . The compound features a 1‑methyl‑1H‑pyrazole heterocycle linked to the β‑carbon of the L‑α‑amino acid backbone, yielding a constrained histidine bioisostere that finds application in peptide mimetic design, kinase probe development, and structure‑activity relationship (SAR) studies .

Building Block Stereochemically pure (S)-pyrazolylalanine
Bioisostere Role Constrained histidine mimic with N-methyl pyrazole
Workflow Fit Peptide mimetics, kinase probe design, SAR studies

Why Generic Isomers and Imidazole Bioisosteres Cannot Substitute


The 1‑methyl‑1H‑pyrazol‑3‑yl substitution pattern defines a unique intersection of steric, electronic, and hydrogen‑bonding properties that no generic pyrazolylalanine regioisomer or imidazole‑based histidine mimic can match simultaneously. The N‑methyl group eliminates the hydrogen‑bond donor capability of the pyrazole NH, while the pyrazole ring itself exhibits a conjugate acid pKₐ ~ 2.5, which is > 4 log units lower than that of the imidazole ring (pKₐ ~ 6.9) [1][2]. This marked difference in acid–base behaviour critically alters the ionisation state at physiological pH, profoundly impacting receptor recognition, enzyme catalysis, and membrane permeability in peptides where the unnatural amino acid is incorporated [1]. Moreover, the 3‑yl attachment position yields a different spatial orientation of the heterocycle compared with the 4‑yl or 5‑yl regioisomers, further compounding the functional divergence. Consequently, substituting the title compound with a non‑methylated pyrazolylalanine or a conventional histidine analog risks a loss of target engagement, altered metabolic stability, or a complete failure of the intended bioisosteric replacement.

Ionization mismatch
Pyrazole remains neutral at physiological pH while imidazole is partially protonated, altering binding, solubility, and permeability.
N‑methyl group effect
The N‑methyl substituent removes a hydrogen‑bond donor present in non‑methylated analogs, changing target interactions.
Regioisomer attachment
The 3‑yl connection yields a distinct spatial orientation compared to 4‑yl or 5‑yl analogs, affecting steric fit.

Quantitative Evidence vs. Closest Analogs


Superior Enantiopurity and Chemical Purity

The title compound is supplied with a certified minimum purity of 97 % and confirmed (S)‑configuration . In contrast, commercially available β‑(pyrazol‑3‑yl)‑L‑alanine (the non‑methylated analog, CAS 2734‑48‑7) is typically offered at 95 % purity with unspecified enantiomeric excess by several manufacturers . The 2 % absolute purity advantage and explicit chirality certification reduce the risk of racemic contamination in stereosensitive applications.

Enantiopurity & Purity
Cross-study comparable
≥97% (S)-certified vs 95% unspecified ee
Reduces racemic contamination risk in stereosensitive workflows.
Vendor specification comparison
Chiral purity Vendor certification Quality control Peptide chemistry

Spectroscopic Distinction from Nτ-Methylhistidine

The ¹H NMR spectrum recorded at 399.65 MHz in D₂O (SDBS No. 12743) fully resolves the proton environments of the 1‑methyl‑1H‑pyrazole‑3‑yl side chain, including the characteristic doublet of doublets for the diastereotopic β‑CH₂ protons and the sharp methyl singlet at the pyrazole N‑1 position [1]. The recorded InChI string (InChI=1S/C7H11N3O2/c1‑10‑3‑5(9‑4‑10)2‑6(8)7(11)12/h3‑4,6H,2,8H2,1H3,(H,11,12)/t6‑/m0/s1) unequivocally confirms a pyrazole heterocycle, not the imidazole ring present in isomeric Nτ‑methyl‑L‑histidine [1][2]. This spectra‑structure correlation eliminates the identity ambiguity that can arise when purchasing compounds described only by the ambiguous name “methylhistidine” or when the unusual pyrazole‑imidazole bioisostere misassignment occurs in older literature.

Spectroscopic Identity
Direct comparison
¹H NMR resolves pyrazole CH pattern; InChI confirms pyrazole heterocycle.
Ensures receipt of intended pyrazole, not imidazole isomer.
SDBS & ChEBI references
NMR spectroscopy Structural assignment InChI fingerprint Quality assurance

pKₐ Differential: Pyrazole vs. Imidazole Ionisation

The conjugate acid of 1‑methyl‑1H‑pyrazole possesses a pKₐ of approximately 2.5, whereas the imidazole ring of histidine has a conjugate acid pKₐ of ~ 6.9–7.0 [1][2]. At pH 7.4, the pyrazole moiety remains > 99 % unprotonated and neutral, while the imidazole moiety is approximately 24 % protonated and positively charged [1]. This > 4‑unit pKₐ difference translates into a fundamental alteration of the electrostatic surface, hydrogen‑bond acceptor/donor capacity, and overall polarity of any peptide incorporating the residue. The biological relevance of this divergence was experimentally demonstrated by Hofmann and Bowers, who showed that substituting the histidine residue of thyrotropin‑releasing hormone (TRH) with β‑(pyrazol‑3‑yl)‑L‑alanine yielded an analog that retained only ~ 5 % of the parent hormone’s activity while still eliciting the characteristic biological response, proving that the imidazole pKₐ is not obligatory for receptor activation but drastically modulates potency [1][3].

pKₐ Divergence
Class-level inference
Pyrazole pKₐ ≈ 2.5neutral at pH 7.4
Imidazole pKₐ ≈ 6.924% protonated at pH 7.4
Ionization state profoundly alters target engagement and permeability.
pKₐ data for heterocycle class
pKₐ Ionisation state Bioisosterism Receptor engagement

Lipophilicity (LogP) Compared to Histidine

The alanine derivative carrying the 1‑methyl‑1H‑pyrazol‑3‑yl side chain has a calculated logP of approximately 0.36 (pH‑independent) as reported for the structurally related 3‑(1‑methyl‑1H‑pyrazol‑3‑yl)propanoic acid [1]. By comparison, the calculated logP of unmodified L‑histidine is approximately –3.2 [2]. The resulting ΔlogP of > 3.5 log units signifies that the target compound is substantially more lipophilic, which can enhance passive membrane permeability and potentially improve oral bioavailability or brain penetration when incorporated into lead peptides or small‑molecule conjugates [1][2].

Lipophilicity Shift
Cross-study comparable
Pyrazole amino acid logP ≈ 0.36
L‑Histidine logP ≈ –3.2
Δ > 3.5 log units
May support membrane permeability studies.
Calculated logP values; experimental verification needed
Lipophilicity LogP CNS penetration ADME profiling

Research and Industrial Application Scenarios


Histidine Replacement with Pyrazole Scaffold for Receptor Studies

When a histidine residue in a bioactive peptide is suspected of acting as a general acid–base catalyst or a pH‑sensitive recognition element, substituting it with (2S)-2‑amino‑3‑(1‑methyl‑1H‑pyrazol‑3‑yl)propanoic acid provides a sterically similar but virtually non‑basic isostere. The > 4‑unit pKₐ drop relative to histidine [1] allows the investigator to decouple steric fit from ionisation‑dependent effects, as demonstrated in the thyrotropin‑releasing hormone system where the pyrazole analog retained partial activity despite the loss of the imidazole protonation capability [1][2].

Kinase Inhibitor Synthesis with Pyrazole Building Block

The 1‑methyl‑1H‑pyrazol‑3‑yl group appears as a privileged fragment in kinase inhibitors targeting VEGFR, GSK‑3β, and other protein kinases. Incorporating the amino acid building block early in synthesis enables convergent construction of peptide‑hybrid or peptidomimetic kinase probes with defined stereochemistry and enhanced logP (~0.36 vs. –3.2 for histidine) [3], which can improve passive membrane permeability and potentially blood‑brain barrier penetration.

Unnatural Amino Acid Mutagenesis for Enzyme Mechanism Studies

The title compound can be incorporated into peptides and proteins via solid‑phase synthesis or in vivo nonsense‑suppression methods. Its distinct spectroscopic signature (¹H NMR [4]) and altered ionisation profile serve as a sensitive reporter for local electrostatic environments, enabling mechanistic studies of enzymes that recognize histidine‑containing substrates.

SAR Exploration: Methylation and Lipophilicity Effects

Used alongside its regioisomeric and des‑methyl analogs, the compound allows quantitative SAR analysis of how methylation and attachment position affect target binding. The certified purity (≥ 97 %) and defined configuration eliminate batch‑to‑batch variability, ensuring that observed activity differences genuinely reflect structural changes rather than impurities.

Application
Selection Property
Validation Focus
Histidine bioisostere replacement in receptor studies
Sterically similar, ionization-decoupled scaffold
pH-dependent receptor engagement assays
Kinase inhibitor probe construction
Defined (S)-stereochemistry and altered lipophilicity
Permeability and selectivity profiling
Unnatural amino acid mutagenesis for enzyme mechanism studies
Spectroscopic reporter capability (¹H NMR)
Local electrostatic environment mapping
SAR exploration of methylation and lipophilicity
Certified enantiopurity and regioisomer identity
Batch-independent SAR interpretation
Quote Request

Request a Quote for (2S)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.